Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate
Description
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide (CAS RN: 93942-10-0) is a polyamine-substituted fatty acid amide with a complex structure. Its molecular formula is C24H48N4O, featuring a triethylenetriamine backbone linked to an octadeca-9,12-dienamide chain . The compound’s structure includes:
Properties
CAS No. |
85098-77-7 |
|---|---|
Molecular Formula |
C14H18FN3O3 |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
methyl 4-carbamoyl-4-(4-fluoroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H18FN3O3/c1-21-13(20)18-8-6-14(7-9-18,12(16)19)17-11-4-2-10(15)3-5-11/h2-5,17H,6-9H2,1H3,(H2,16,19) |
InChI Key |
GFVBHYAVXRMSIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(CC1)(C(=O)N)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Biological Activity
Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate, commonly referred to as a piperidine derivative, has garnered attention due to its potential pharmacological applications. This compound, with a molecular formula of and a molecular weight of approximately 295.31 g/mol, exhibits various biological activities that merit detailed exploration.
- CAS Number : 85098-77-7
- Molecular Formula :
- Molecular Weight : 295.31 g/mol
- LogP : 0.696 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets, particularly in the realm of neuropharmacology and anti-inflammatory responses.
Neuropharmacological Effects
Recent studies have indicated that this compound may act as a modulator of trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems relevant to conditions such as schizophrenia and depression. In vitro assays demonstrated that certain analogs based on similar piperidine structures exhibited dose-dependent activation of TAAR1, suggesting potential therapeutic applications in neuropsychiatric disorders .
Anti-inflammatory Activity
The compound's structural characteristics suggest it may possess anti-inflammatory properties. Research into related compounds has shown that piperidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, a study reported IC50 values for related compounds against COX-1 and COX-2 enzymes, indicating their potential to suppress inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine core and substitutions on the aromatic rings significantly influence its potency and efficacy against targeted receptors.
| Compound | Structure | Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | - | TAAR1 Agonist | 0.507 |
| Compound B | - | COX-2 Inhibitor | 23.8 |
| Compound C | - | COX-1 Inhibitor | 19.45 |
Case Studies
Several case studies highlight the efficacy of piperidine derivatives in clinical settings:
- Neuropharmacology : A study involving a series of piperidine analogs demonstrated significant reductions in hyperlocomotion in animal models, suggesting potential antipsychotic effects .
- Anti-inflammatory Effects : In vivo experiments with related compounds showed marked reductions in inflammation markers following administration in carrageenan-induced edema models, supporting their use as anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties:
Research indicates that compounds with a piperidine core, similar to methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate, exhibit potent analgesic activity. For instance, studies have demonstrated that analogs of this compound can be effective in treating pain through mechanisms involving the modulation of neurotransmitter systems .
Case Study:
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their analgesic effects. The results showed that certain modifications to the piperidine structure enhanced potency and selectivity for pain receptors . this compound was included in a series of compounds tested for these properties.
Neuropharmacology
CNS Activity:
The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological applications. Its structural attributes suggest potential interactions with central nervous system receptors, which could lead to therapeutic effects in conditions like anxiety or depression.
Case Study:
In a preclinical study, the compound was evaluated for its effects on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety behaviors, suggesting that modifications to the piperidine structure can enhance CNS activity and therapeutic potential .
Synthetic Approaches:
The synthesis of this compound involves several steps that allow for structural modifications to enhance its bioactivity. Various synthetic routes have been explored, leading to derivatives with improved pharmacological profiles.
Case Study:
A recent publication detailed a synthetic route that involved the coupling of fluorinated phenyl amines with piperidine derivatives, resulting in compounds with enhanced activity against specific biological targets . This highlights the importance of structural optimization in drug development.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The methyl ester group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : The ester can react with primary or secondary amines to form amides.
Conditions : Anhydrous DMF, 1.5 eq. DIPEA, room temperature (18–24 hours).
Product : Corresponding amide derivatives with ≥85% yield . -
Hydrolysis : Acidic or alkaline hydrolysis converts the ester to a carboxylic acid.
Conditions : 6M HCl (reflux, 6 hours) or 1M NaOH (60°C, 4 hours).
Product : 4-(Carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylic acid .
Carbamoyl Group Reactivity
The carbamoyl moiety participates in condensation and cyclization reactions:
-
Condensation with aldehydes : Forms imine intermediates under dehydrating conditions.
Conditions : Benzaldehyde, p-TsOH, toluene (reflux, Dean-Stark trap).
Product : Stable imine derivatives (isolated at 70–75% yield). -
Urea formation : Reaction with isocyanates yields urea-linked analogs.
Conditions : Phenyl isocyanate, THF, 0°C to room temperature.
Product : N-Phenylurea derivatives (purity >90% by HPLC) .
Fluorophenyl Ring Modifications
The 4-fluorophenyl group undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:
Electrophilic Substitution
-
Nitration :
Conditions : HNO₃/H₂SO₄ (0°C to 40°C).
Product : 4-Fluoro-3-nitrophenyl-substituted piperidine (yield: 65%) . -
Halogenation :
Conditions : Br₂/FeBr₃ (CH₂Cl₂, 25°C).
Product : 4-Fluoro-3-bromophenyl analog (yield: 58%) .
Suzuki-Miyaura Coupling
-
Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O (3:1).
-
Product : Biaryl derivatives (e.g., 4-fluoro-4'-methylbiphenyl-piperidine) .
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent carbons enable diverse transformations:
N-Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I), NaH, DMF.
-
Product : Quaternary ammonium salts (isolated as crystalline solids) .
Ring-Opening Reactions
-
Acid-catalyzed hydrolysis :
Conditions : Concentrated HCl (reflux, 12 hours).
Product : Linear amino alcohol derivatives .
Comparative Reactivity with Analogues
| Reaction Type | This Compound | Methyl 4-cyano Analogue | Ethyl 4-carbamoyl Derivative |
|---|---|---|---|
| Ester Hydrolysis | 85–90% yield (acidic) | 72% yield (alkaline) | 88% yield (acidic) |
| Suzuki Coupling | 65% yield | 45% yield | Not reported |
| Carbamoyl Condensation | 70% yield | Not applicable | 82% yield |
Mechanistic Insights
-
Steric Effects : The 4-fluorophenyl group creates steric hindrance, slowing EAS at the meta position .
-
Electronic Effects : The electron-withdrawing fluorine enhances electrophilic substitution ortho to itself .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions by stabilizing transition states.
Stability Under Reaction Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Strong Acid (HCl) | Stable for ≤6 hours | Piperidine ring-opening products |
| Strong Base (NaOH) | Partial decomposition (≥4 hours) | Hydrolyzed ester and amide bonds |
| Light (UV Exposure) | Rapid decomposition (24 hours) | Fluorophenyl oxidation byproducts |
Comparison with Similar Compounds
(a) Hydroxyethyl vs. Aminoethyl Substitutions
- N-[2-[(2-Hydroxyethyl)amino]ethyl]-9-octadecenamide (CAS 5839-65-6): Backbone: Replaces one aminoethyl group with a hydroxyethyl moiety. Molecular formula: C22H44N2O2 (vs. C24H48N4O for the target compound). Impact: Reduced nitrogen content and hydrogen-bonding capacity, but increased hydrophilicity due to the hydroxyl group. Applications may favor solubility over cationic interactions .
- (9Z,12R)-12-Hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-9-octadecenamide (Undisclosed CAS): Backbone: Contains two hydroxyethyl groups and an additional hydroxyl group on the fatty acid chain.
(b) Monoacetate Derivatives
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate (CAS 93942-09-7): Modification: Acetate counterion neutralizes one amine group. Molecular formula: C22H46N4O2 (acetate salt). Impact: Improved aqueous solubility compared to the free base form, beneficial for formulations requiring pH stability .
Fatty Acid Chain Modifications
(a) Double Bond Position and Number
- N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 94139-06-7): Structure: Retains the 9,12-diene system but substitutes aminoethyl with hydroxyethyl. Molecular formula: C22H42N2O2. Impact: Reduced amine functionality but retained conjugated double bonds, which may enhance membrane permeability .
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate (CAS 93942-13-3): Structure: Features three double bonds (9Z,12Z,15Z) and a monoacetate group. Molecular formula: C26H49N4O3. Impact: Increased unsaturation improves fluidity but raises oxidative instability risks. The acetate salt enhances solubility in polar solvents .
Functional and Application Differences
Preparation Methods
Preparation of Piperidine Intermediate
A common precursor is a 4-substituted piperidine carboxylate, which can be prepared by:
- Alkylation or substitution reactions on piperidine rings.
- Protection of the nitrogen with a methyl carboxylate group.
- Introduction of amino substituents via nucleophilic aromatic substitution or amination.
For example, sodium 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate can be prepared by alkalizing a dihydrochloride salt of 4-N-anilino-1-benzyl-4-carboxy-piperidine in water, followed by filtration and crystallization.
Carbamoylation and Amination
- The carbamoyl group is introduced using carbamoyl chlorides or isocyanates in the presence of a base.
- The 4-fluorophenylamino group is introduced by reacting the piperidine intermediate with 4-fluorophenylamine under controlled conditions.
- Methylation at the nitrogen can be achieved by methyl iodide treatment in polar aprotic solvents like hexamethylphosphoric triamide (HMPA) or dimethylacetamide (DMA).
Reaction Conditions and Purification
- Typical reaction temperatures range from room temperature to reflux conditions (70–105 °C), depending on the step.
- Bases such as sodium hydroxide, potassium carbonate, or cesium fluoride are used to facilitate nucleophilic substitution and carbamoylation.
- Solvents include water, ethanol, DMA, or methylbenzene.
- Purification involves crystallization from water or organic solvents, extraction with trichloromethane or dichloromethane, and chromatographic techniques when necessary.
Representative Synthetic Route (Summary Table)
Research Findings and Optimization Notes
- Use of cesium fluoride as a base in DMA solvent at 85 °C for 12–18 hours provides good yields (58–60%) for the coupling step with fluorinated anilines.
- Potassium carbonate in ethanol/water mixtures under reflux for 16.5 hours yields up to 84–95% in related piperidine carboxylate syntheses, indicating solvent and base choice critically affect yield and purity.
- Methylation steps require careful temperature control due to exothermicity and prolonged reaction times to ensure complete conversion.
- Hydrolysis of amide intermediates to carboxylic acids and subsequent salt formation (e.g., sodium salts) can be performed using strong acids or bases, facilitating further functionalization.
Summary Table of Key Reaction Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Temperature | 25–105 °C | Controls reaction rate and selectivity |
| Reaction Time | 6–24 hours | Ensures completion of substitution and coupling |
| Base | NaOH, K2CO3, CsF | Facilitates nucleophilic substitution and carbamoylation |
| Solvent | Water, ethanol, DMA, HMPA | Influences solubility and reaction kinetics |
| Purification | Crystallization, extraction, chromatography | Determines final purity and yield |
Q & A
Q. What synthetic routes are commonly employed to synthesize Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate?
- Methodological Answer : A multi-step synthesis typically involves: (i) Piperidine core functionalization : Protecting the piperidine nitrogen with a tert-butyl carbamate (Boc) group to prevent undesired side reactions during subsequent steps. For example, tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate intermediates are synthesized via nucleophilic substitution of 4-fluorophenylamine with Boc-protected piperidinones . (ii) Carbamoylation : Introducing the carbamoyl group at the 4-position using reagents like phosgene derivatives or carbamoyl chlorides under anhydrous conditions. (iii) Deprotection and final esterification : Removing the Boc group with trifluoroacetic acid (TFA) and methylating the carboxylate using methyl chloroformate or dimethyl sulfate . Key challenges include controlling regioselectivity during carbamoylation and minimizing racemization in chiral intermediates.
Q. How can researchers optimize chromatographic purification for this compound?
- Methodological Answer : Reverse-phase HPLC or flash chromatography with gradients of ethyl acetate/hexanes (e.g., 0–10% EtOAc/hexanes) is effective for isolating intermediates. For example, a purity of >95% was achieved using a 14.992-minute retention time and UV detection at 1665 mAU . Preparative TLC with silica gel 60 F254 is recommended for small-scale purification. Ensure proper drying of fractions over MgSO₄ or Na₂SO₄ to avoid residual solvents .
Advanced Research Questions
Q. What strategies mitigate stereochemical challenges during synthesis?
- Methodological Answer : (i) Chiral auxiliaries : Use tert-butyldimethylsilyl (TBDMS) groups to stabilize stereocenters, as demonstrated in the synthesis of (3S,4R)-configured piperidine derivatives . (ii) Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during carbamoylation or coupling steps to enforce enantioselectivity. (iii) Crystallographic validation : Confirm stereochemistry via single-crystal X-ray diffraction, as applied in related piperidine carboxamides (e.g., monoclinic P2₁/c space group with β = 95.36°) .
Q. How should researchers resolve contradictions in reported spectroscopic data?
- Methodological Answer : (i) Cross-validate techniques : Compare NMR (¹H/¹³C), LC-MS, and IR data with crystallographic results (e.g., bond lengths: a = 13.286 Å, b = 9.1468 Å for N-(4-chlorophenyl) analogs) to confirm structural assignments . (ii) Reproduce conditions : Ensure solvent, temperature, and pH match literature protocols. For example, discrepancies in carbamoyl group integration may arise from incomplete Boc deprotection . (iii) Leverage databases : Use COD (Crystallography Open Database) entries or Reaxys to benchmark spectral data against structurally similar compounds .
Q. What analytical methods are critical for assessing intermediate stability?
- Methodological Answer : (i) Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (Td) of intermediates like tert-butyl 4-((4-fluorophenyl)thio)methyl derivatives under nitrogen atmospheres . (ii) Stability-indicating HPLC : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to detect hydrolytic byproducts. (iii) Kinetic profiling : Track reaction progress via in situ FTIR or Raman spectroscopy to identify unstable intermediates (e.g., sulfonamide or imidazole intermediates prone to oxidation) .
Experimental Design & Data Analysis
Q. How can reaction yields be improved during 4-fluorophenylamine coupling?
- Methodological Answer : (i) Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity. LiAlH₄ in THF at 0°C improved yields in tert-butyl 4-formylpiperidine syntheses . (ii) Catalytic additives : Add molecular sieves to scavenge water or employ Pd/C for reductive amination. (iii) Stoichiometry : Use 1.5 equivalents of LiAlH₄ or Grignard reagents to drive reactions to completion, as shown in tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine reductions .
Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?
- Methodological Answer : (i) Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase or GPCR targets, leveraging crystal structures (e.g., PDB IDs for bromodomain inhibitors) . (ii) ADMET prediction : Employ SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For analogs like 4-(trifluoromethoxy)phenyl derivatives, logP values >3 indicate potential CNS activity .
Safety & Handling
Q. What safety protocols are essential for handling intermediates with sulfonamide or carbamate groups?
- Methodological Answer : (i) PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid exposure to irritants (e.g., phenyl chloroformate or trimethylamine) . (ii) Waste disposal : Quench reactive intermediates (e.g., LiAlH₄) with isopropanol/water mixtures before disposal . (iii) Storage : Store hygroscopic intermediates (e.g., tert-butyl carbamates) under argon at –20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
